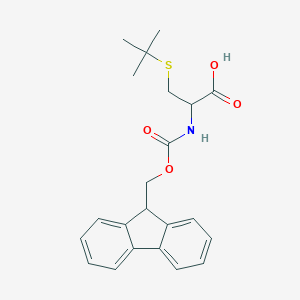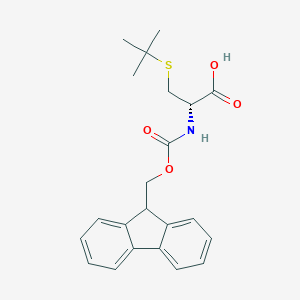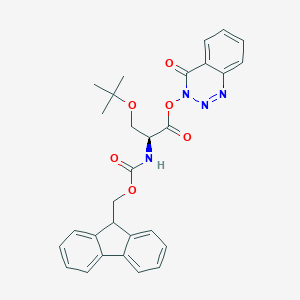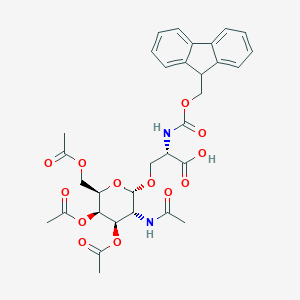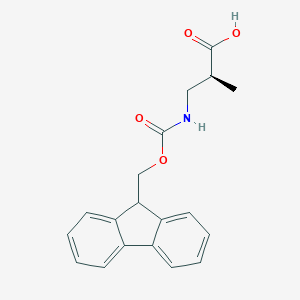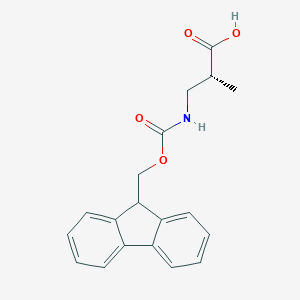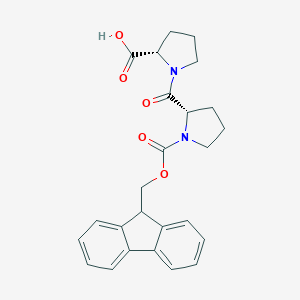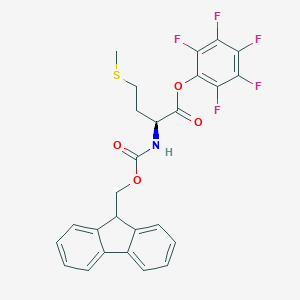
Fmoc-Met-OPfp
Übersicht
Beschreibung
Fmoc-Met-OPfp is a pre-formed pentafluorophenyl ester used for the coupling of methionine amino-acid residues by Fmoc SPPS . It enables bromophenol blue monitoring of amide bond formation .
Synthesis Analysis
This compound is used in the solvent-controlled self-assembly of Fmoc protected aliphatic amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .Molecular Structure Analysis
The molecular structure of this compound is represented by the Hill Formula C₂₆H₂₀F₅NO₄S . It has a molar mass of 537.50 g/mol .Chemical Reactions Analysis
This compound is involved in the self-assembly of Fmoc protected single amino acids . This process results in the formation of various structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It has a melting point of 130 - 140 °C . It is clearly soluble in 0.5 mmole in 3 ml DMF .Wissenschaftliche Forschungsanwendungen
Asparagine Coupling in Fmoc Solid Phase Peptide Synthesis : Fmoc-Asn-OPfp was used to avoid side reactions during the activation of side chain unprotected asparagine in Fmoc-solid phase peptide synthesis, leading to a homogeneous peptide product (Gausepohl, Kraft, & Frank, 2009).
Solid-Phase Synthesis of O-Glycopeptides via 2-Azido-glycopeptides : Fmoc-Thr(α-D-GalN3Ac3)-OPfp and Fmoc-Ser(α-D-GalN3Ac3)-OPfp were synthesized as active esters for solid-phase synthesis of O-glycopeptides (Paulsen et al., 1994).
Synthesis of O-glycopeptides Using N-α-Fmoc-Tyr/Ser[β-d-Glc(OAc)4]OPfp : This method demonstrated a rapid and stereoselective synthesis of O-glycopeptides, crucial for routine synthesis of these compounds (Gangadhar, Jois, & Balasubramaniam, 2004).
Solid-Phase Synthesis of Glycopeptides : Fmoc-Asp(OPfp)-O t Bu was used for the synthesis of Nβ- glycosides of Fmoc-Asn-OH, a method valuable for solid-phase synthesis of glycopeptides (Ürge et al., 1991).
Solid-Phase Syntheses of O-GlcNAc Glycopeptide Fragments : Glycosylated building blocks like Nα-Fmoc-Ser(Ac3-β-D-GlcNAc)-OPfp were applied in solid-phase synthesis of O-GlcNAc glycopeptides (Meinjohanns et al., 1995).
Multiple-Column Solid-Phase Glycopeptide Synthesis : Nα-Fmoc-Ser(Ac3-α-D-GalpNAc)-OPfp and Nα-Fmoc-Thr(Ac3-α-D-GalpNAc)-OPfp were used for multiple-column solid-phase synthesis of various O-glycopeptides (Peters et al., 1991).
Wirkmechanismus
Target of Action
The primary target of Fmoc-Met-OPfp, or 9-Fluorenylmethoxycarbonyl-L-methionine pentafluorophenyl ester, is the amino group of amino acids in peptide synthesis . The compound plays a crucial role in the protection of the amino group during the synthesis process .
Mode of Action
this compound operates by protecting the amino group in peptide synthesis. The 9-Fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation. The compound enables the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s lability to bases results from activation of the ring proton b to the urethane oxygen by participation in a potential cyclopentadienide system .
Pharmacokinetics
The compound’s stability under various reaction conditions, such as oxidation and reduction, is crucial for its role in peptide synthesis .
Result of Action
The result of this compound’s action is the formation of peptide bonds in peptide synthesis. The compound allows for the efficient assembly of peptides, even those of significant size and complexity . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the pH of the environment . Moreover, the compound’s stability under various reaction conditions, such as oxidation and reduction, is crucial for its role in peptide synthesis . The compound is typically stored at temperatures between 15-25°C .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDPSRDTLNXPFQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544412 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86060-94-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-methionin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)

